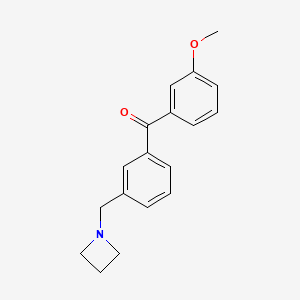

3-Azetidinomethyl-3'-methoxybenzophenone

Description

3-Azetidinomethyl-3'-methoxybenzophenone is a benzophenone derivative characterized by a methoxy group at the 3'-position of one aromatic ring and an azetidinomethyl substituent at the 3-position of the other ring. Benzophenones are known for their structural versatility and pharmacological relevance, particularly in anti-inflammatory, antifungal, and chemotherapeutic applications . The azetidinomethyl group introduces a nitrogen-containing heterocycle, which may enhance biological activity through improved binding affinity or metabolic stability. This compound is synthesized via methods such as Friedel-Crafts acylation or Fries rearrangement, as reported for structurally related benzophenones . Its CAS number (898771-31-8) and molecular formula (C₁₈H₁₉NO₂) are key identifiers .

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-8-3-7-16(12-17)18(20)15-6-2-5-14(11-15)13-19-9-4-10-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCUIAYHRMSOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643240 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-31-8 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-3’-methoxybenzophenone typically involves the reaction of 3-methoxybenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Azetidinomethyl-3’-methoxybenzophenone can undergo various chemical reactions,

Biological Activity

3-Azetidinomethyl-3'-methoxybenzophenone (CAS Number: 898771-31-8) is an organic compound belonging to the benzophenone family, characterized by a unique structure that includes an azetidine ring and a methoxy group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The compound features a benzophenone skeleton where the methoxy group is attached to one of the aromatic rings, while the azetidinomethyl group is linked to the carbonyl carbon of the benzophenone moiety. This distinct structure may confer unique chemical properties and biological activities compared to its analogs.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial activity, suggesting potential applications in treating infections caused by bacteria and fungi.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent. Its structural features allow it to interact with cellular targets involved in tumor growth.

- Enzyme Interaction : The compound can be used in studies related to enzyme interactions and protein binding due to its unique structure, which may allow it to bind effectively to specific protein sites, potentially modulating their activity.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone moiety enable the compound to bind to specific sites on proteins, which may inhibit or modulate their activity. This interaction can affect various biochemical pathways, leading to observed biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Oxybenzone (Benzophenone-3) | Contains hydroxyl groups; widely used in sunscreens | Known for extensive use in cosmetics and potential allergens |

| 4-Acetylphenylazetidine | Lacks methoxy; has an acetyl group instead | Different functional groups alter reactivity and properties |

| 4'-Methoxybenzophenone | Similar backbone but without azetidine | Lacks nitrogen functionality affecting biological activity |

| 4'-Azetidinomethyl-4-methoxybenzophenone | Similar azetidine structure but different substitutions | Variations in substituents lead to different chemical behaviors |

The combination of both azetidine and methoxy functionalities within a benzophenone framework makes this compound a subject of interest for further research.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various benzophenones, including derivatives like this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a therapeutic agent.

- Anticancer Activity Assessment : Research focused on the anticancer properties of benzophenone derivatives revealed that this compound exhibited cytotoxic effects on cancer cell lines, warranting further exploration into its mechanisms and potential clinical applications.

Comparison with Similar Compounds

Key Observations :

- Azetidinomethyl vs.

- Positional Effects: The 3'-methoxy group in the target compound contrasts with the 4'-methoxy group in 4-hydroxy-4'-methoxybenzophenone. Positional isomerism can drastically alter biological activity; for example, 4'-methoxy derivatives show stronger COX-2 inhibition , whereas 3'-methoxy groups may affect metabolic pathways .

Physicochemical Properties

- The azetidinomethyl derivative’s melting point is unreported but expected to be higher due to its rigid heterocycle.

- Solubility: The azetidinomethyl group may improve aqueous solubility compared to purely aromatic benzophenones, which are typically lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.